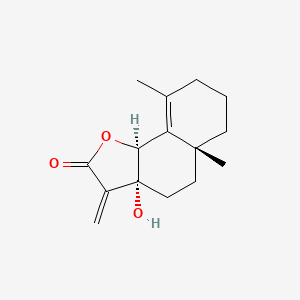

7a-Hydroxyfrullanolide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H20O3 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(3aR,5aR,9bS)-3a-hydroxy-5a,9-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydrobenzo[g][1]benzofuran-2-one |

InChI |

InChI=1S/C15H20O3/c1-9-5-4-6-14(3)7-8-15(17)10(2)13(16)18-12(15)11(9)14/h12,17H,2,4-8H2,1,3H3/t12-,14+,15+/m0/s1 |

InChI Key |

XMPDAVDYIOMTLX-NWANDNLSSA-N |

Isomeric SMILES |

CC1=C2[C@H]3[C@@](CC[C@]2(CCC1)C)(C(=C)C(=O)O3)O |

Canonical SMILES |

CC1=C2C3C(CCC2(CCC1)C)(C(=C)C(=O)O3)O |

Synonyms |

7alpha-hydroxyfrullanolide |

Origin of Product |

United States |

Foundational & Exploratory

7α-Hydroxyfrullanolide: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7α-hydroxyfrullanolide, a sesquiterpene lactone with significant therapeutic potential. The document details its natural origins, comprehensive isolation and purification protocols, and elucidates its molecular mechanisms of action, particularly its anticancer properties. All quantitative data are presented in structured tables for clarity, and key experimental methodologies are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding of the compound's biological effects.

Natural Sources of 7α-Hydroxyfrullanolide

7α-Hydroxyfrullanolide is a naturally occurring eudesmanolide sesquiterpene lactone found predominantly in flowering plants belonging to the Asteraceae family. The primary botanical sources identified for this compound are:

These plants have been traditionally used in various systems of medicine, and scientific studies have now isolated and identified 7α-hydroxyfrullanolide as one of the bioactive constituents responsible for some of their therapeutic effects.

Isolation and Purification of 7α-Hydroxyfrullanolide

The isolation of 7α-hydroxyfrullanolide from its natural sources involves a multi-step process of extraction and chromatographic purification. The following sections provide a detailed protocol based on successful laboratory practices.

Quantitative Data on Isolation

The yield of 7α-hydroxyfrullanolide can vary depending on the plant source and the extraction and purification methods employed. The following table summarizes the reported yield from Grangea maderaspatana.

| Plant Source | Starting Material (g) | Extraction Solvent | Final Yield (mg) | Yield (%) | Purity | Reference |

| Grangea maderaspatana | 1500 | Dichloromethane | 225.5 | 0.015% | >90% | Chimplee et al. (2022) |

Note: While 7α-Hydroxyfrullanolide is a known constituent of Sphaeranthus indicus, specific yield data from a defined starting material was not available in the reviewed literature.

Detailed Experimental Protocol: Isolation from Grangea maderaspatana

This protocol is adapted from the methodology described by Chimplee et al. (2022).

2.2.1. Plant Material and Extraction

-

Plant Material Preparation: Dried powdered plant material of Grangea maderaspatana (1500 g) is used as the starting material.

-

Extraction: The powdered material is subjected to maceration with dichloromethane (CH2Cl2). The resulting extract is then evaporated to dryness under reduced pressure at 55°C to yield a crude dichloromethane extract (4.25 g).

2.2.2. Chromatographic Purification

-

Vacuum Liquid Chromatography (VLC):

-

The crude extract (4.25 g) is loaded onto a silica gel (No. 7734, 200 g) column for VLC.

-

Elution is performed using a polarity gradient with mixtures of dichloromethane and acetone, starting from 10:0 and gradually increasing to 0:10.

-

-

Sephadex LH-20 Column Chromatography:

-

The fractions obtained from VLC are further purified using a Sephadex LH-20 column.

-

The elution is carried out with a 1:1 mixture of dichloromethane and methanol.

-

-

Silica Gel Column Chromatography (Final Purification):

-

The fractions from the Sephadex column are subjected to a final purification step using a silica gel (No. 9385) column.

-

A gradient elution is performed with mixtures of Hexane-EtOAc, starting from 10:0 and progressing to 0:10.

-

The pure compound is obtained as a yellow oil (225.5 mg).

-

Characterization of 7α-Hydroxyfrullanolide

The structural elucidation and confirmation of the isolated compound are performed using spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure is determined by analyzing the ¹H and ¹³C NMR spectra.

-

Mass Spectrometry (MS): The molecular formula (C₁₅H₂₀O₃) and mass (m/z 248) are confirmed using mass spectrometry.

The physical and spectral data are then compared with previously reported values to confirm the identity of the compound as 7α-hydroxyfrullanolide.

Biological Activity and Signaling Pathways

7α-Hydroxyfrullanolide exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It has been shown to be effective against various cancer cell lines, including triple-negative breast cancer (TNBC) and colon cancer.[1] The primary mechanisms of its anticancer action are the induction of G2/M phase cell cycle arrest and apoptosis.

Induction of G2/M Phase Arrest

7α-Hydroxyfrullanolide disrupts the cell cycle progression at the G2/M checkpoint. This is achieved through the modulation of several key regulatory proteins. Proteomic analysis has revealed the upregulation of proteins associated with the G2/M phase transition.

Induction of Apoptosis

7α-Hydroxyfrullanolide also triggers programmed cell death, or apoptosis, in cancer cells through both intrinsic and extrinsic pathways. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

Experimental Workflow Overview

The overall process from plant material to the elucidation of biological activity follows a logical and systematic workflow.

Conclusion

7α-Hydroxyfrullanolide, a sesquiterpene lactone isolated from Grangea maderaspatana and Sphaeranthus indicus, demonstrates significant potential as a therapeutic agent, particularly in the field of oncology. Its ability to induce G2/M phase arrest and apoptosis in cancer cells through well-defined signaling pathways makes it a promising candidate for further drug development. The detailed isolation and characterization protocols provided in this guide offer a solid foundation for researchers to obtain this compound for further investigation. Future research should focus on optimizing isolation yields from various natural sources, exploring its efficacy in in vivo models, and further elucidating the intricate details of its molecular interactions to fully harness its therapeutic potential.

References

- 1. Anticancer Effects and Molecular Action of 7-α-Hydroxyfrullanolide in G2/M-Phase Arrest and Apoptosis in Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Effects and Molecular Action of 7-α-Hydroxyfrullanolide in G2/M-Phase Arrest and Apoptosis in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

7α-Hydroxyfrullanolide molecular formula and weight

An In-depth Technical Guide to 7α-Hydroxyfrullanolide: Molecular Properties, Bioactivity, and Experimental Protocols

This technical guide provides a comprehensive overview of 7α-Hydroxyfrullanolide, a sesquiterpene lactone with significant therapeutic potential. It is intended for researchers, scientists, and drug development professionals interested in the molecular characteristics, biological activities, and experimental investigation of this compound.

Core Molecular Data

7α-Hydroxyfrullanolide is a natural product belonging to the eudesmanolide class of sesquiterpene lactones.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O₃ | [1][2][3] |

| Molecular Weight | 248.32 g/mol | |

| CAS Number | 105578-87-8 | |

| IUPAC Name | (3aR,5aR,9bS)-3a-hydroxy-5a,9-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydrobenzo[g]benzofuran-2-one |

Biological Activity and Mechanism of Action

7α-Hydroxyfrullanolide (7HF) has demonstrated a range of biological activities, most notably as an anticancer agent, particularly against triple-negative breast cancer (TNBC). It also exhibits anti-inflammatory and cardioprotective properties.

Anticancer Effects in Triple-Negative Breast Cancer

Studies have shown that 7HF exhibits potent activity against TNBC cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis.

G2/M Phase Arrest: 7HF treatment leads to the upregulation of key proteins involved in the G2/M checkpoint, including Bub3, cyclin B1, and phosphorylated Cdk1 (Tyr 15). This halts the cell cycle progression before mitosis, preventing the proliferation of cancer cells.

Apoptosis Induction: The apoptotic effect of 7HF is mediated through both intrinsic and extrinsic pathways. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. Consequently, a cascade of caspase activation, including cleaved caspases-7, -8, and -9, is initiated, leading to programmed cell death.

Inhibition of Survival Pathways: 7HF has been observed to suppress critical cell survival signaling pathways. It can modulate the expression of the PP2A-A subunit, which may in turn lead to the suppression of p-Akt (Ser 473), FoxO3a, and β-catenin.

Microtubule Disruption: A key mechanism of action for 7HF's anticancer activity is its ability to disrupt microtubule dynamics. It has been shown to inhibit the polymerization of α- and β-tubulin in a dose-dependent manner, which is crucial for the formation of the mitotic spindle during cell division.

Signaling Pathway of 7α-Hydroxyfrullanolide in TNBC Cells

Caption: Signaling pathways modulated by 7α-Hydroxyfrullanolide in TNBC cells.

Anti-inflammatory Activity

7α-Hydroxyfrullanolide has been shown to possess anti-inflammatory properties by modulating immune cell responses. It can inhibit the activation of CD4+ T cells and the responses of peritoneal macrophages. Mechanistically, 7HF increases intracellular calcium levels in these immune cells, which plays a role in dampening their inflammatory functions. In vivo studies have demonstrated its efficacy in reducing the severity of DSS-induced colitis.

Cardioprotective Effects

Recent studies have highlighted the cardioprotective potential of 7HF. It has been found to ameliorate isoproterenol-induced myocardial injury in rats. The protective mechanism involves the modification of iNOS and Nrf2 gene expression. Furthermore, 7HF can improve cardiac function by reducing the cardiac workload through its negative chronotropic and inotropic effects and by decreasing peripheral vascular resistance.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the biological activity of 7α-Hydroxyfrullanolide.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of 7HF on cancer cells.

Methodology:

-

Seed breast cancer cells (e.g., MDA-MB-468, MCF-7, MDA-MB-231) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of 7α-Hydroxyfrullanolide (e.g., 0-100 µM) for a specified duration (e.g., 24, 48, 72 hours).

-

Following treatment, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage relative to the untreated control cells and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of 7HF on the cell cycle distribution.

Methodology:

-

Treat cancer cells with different concentrations of 7α-Hydroxyfrullanolide (e.g., 6, 12, 24 µM) for 24 hours.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol and store them at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

Apoptosis Assay by Flow Cytometry

This method quantifies the extent of apoptosis induced by 7HF.

Methodology:

-

Treat cells with the desired concentrations of 7α-Hydroxyfrullanolide for 24 hours.

-

Harvest and wash the cells as described for cell cycle analysis.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Western Blotting for Protein Expression Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation and apoptosis.

Methodology:

-

Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., Cyclin B1, p-Cdk1, Bax, Bcl-2) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Experimental Workflow for a Typical Anticancer Study

Caption: A typical experimental workflow for investigating the anticancer effects.

This guide provides a foundational understanding of 7α-Hydroxyfrullanolide. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Anticancer mechanism of 7-α-hydroxyfrullanolide on microtubules and computational prediction of its target binding in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microbial reactions on 7alpha-hydroxyfrullanolide and evaluation of biotransformed products for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7α-Hydroxyfrullanolide: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 7α-Hydroxyfrullanolide, a sesquiterpene lactone with significant therapeutic potential. The information presented herein is intended to support research and development efforts in oncology and related fields.

Physicochemical Properties

Table 1: Physical and Chemical Properties of 7α-Hydroxyfrullanolide

| Property | Value | Source |

| Chemical Structure | (3aR,5aR,9bS)-3a-Hydroxy-5a,9-dimethyl-3-methylene-3a,4,5,5a,6,7,8,9b-octahydronaphtho[1,2-b]furan-2(3H)-one | --INVALID-LINK-- |

| Molecular Formula | C₁₅H₂₀O₃ | --INVALID-LINK-- |

| Molecular Weight | 248.32 g/mol | --INVALID-LINK-- |

| CAS Number | 105578-87-8 | --INVALID-LINK-- |

| IUPAC Name | (3aR,5aR,9bS)-3a-hydroxy-5a,9-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydrobenzo[g][2]benzofuran-2-one | --INVALID-LINK-- |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in DMSO (used in cell culture experiments) | Inferred from experimental use |

| UV Absorption (λmax) | 268 nm | [1] |

| Specific Rotation | Not reported | |

| Appearance | Not reported | |

| XLogP3-AA | 1.8 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |

Biological Activity and Signaling Pathways

7α-Hydroxyfrullanolide has demonstrated significant anticancer activity, particularly against triple-negative breast cancer (TNBC) cells. Its primary mechanisms of action involve the induction of G2/M phase cell cycle arrest and apoptosis.

G2/M Phase Arrest

7α-Hydroxyfrullanolide induces cell cycle arrest at the G2/M checkpoint in cancer cells. This is achieved through the modulation of key regulatory proteins. Specifically, it has been shown to upregulate the expression of Bub3, cyclin B1, and the phosphorylated (inhibitory) form of Cdk1 (p-Cdk1 at Tyr15). The upregulation of these proteins prevents the cell from entering mitosis, leading to an accumulation of cells in the G2/M phase.

References

The Discovery and Bioactivity of 7α-Hydroxyfrullanolide from Sphaeranthus indicus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphaeranthus indicus Linn., a plant widely distributed in the plains and wetlands of India, Sri Lanka, and Australia, has a long history of use in traditional medicine for a variety of ailments.[1] Phytochemical investigations of this plant have led to the isolation of a diverse array of secondary metabolites, including sesquiterpene lactones, which are a focus of significant research interest due to their potent biological activities.[2][3] Among these, 7α-Hydroxyfrullanolide, a eudesmanolide sesquiterpene lactone, has emerged as a compound of particular interest, demonstrating significant antimicrobial, anti-inflammatory, and anticancer properties.[4][5] This technical guide provides an in-depth overview of the discovery, experimental protocols for isolation and analysis, and the molecular mechanisms of action of 7α-Hydroxyfrullanolide.

Isolation and Characterization of 7α-Hydroxyfrullanolide

7α-Hydroxyfrullanolide has been successfully isolated from various parts of Sphaeranthus indicus, including the aerial parts and flower heads. The general approach involves solvent extraction followed by chromatographic purification.

Experimental Protocols

1. Plant Material Collection and Preparation:

-

The whole plant or specific parts (e.g., flower heads) of Sphaeranthus indicus are collected, washed, and shade-dried.

-

The dried plant material is then ground into a fine powder to increase the surface area for efficient extraction.

2. Solvent Extraction:

-

The powdered plant material is subjected to extraction with a non-polar or moderately polar solvent. Common solvents used include petroleum ether, acetone, or chloroform.

-

Extraction can be performed using methods such as maceration (soaking the powder in the solvent for an extended period) or Soxhlet extraction for more exhaustive extraction.

3. Fractionation and Purification:

-

The crude extract is concentrated under reduced pressure to yield a semi-solid residue.

-

This residue is then subjected to column chromatography over silica gel.

-

A gradient elution system with a mixture of non-polar and polar solvents (e.g., n-hexane and ethyl acetate) is typically employed to separate the different chemical constituents.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions showing a similar profile are pooled.

-

The fractions containing 7α-Hydroxyfrullanolide are further purified by repeated column chromatography or other techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

4. Structure Elucidation:

-

The chemical structure of the isolated compound is confirmed as 7α-Hydroxyfrullanolide using various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight. The molecular weight of 7α-Hydroxyfrullanolide is 248 g/mol .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule.

-

Biological Activities and Mechanisms of Action

7α-Hydroxyfrullanolide exhibits a range of biological activities, with its anticancer and anti-inflammatory effects being the most extensively studied.

Anticancer Activity

7α-Hydroxyfrullanolide has demonstrated potent cytotoxic effects against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells.

Quantitative Data on Anticancer Activity:

| Cell Line | Cancer Type | IC50 Value (µg/mL) at 72h | Reference |

| MDA-MB-468 | Triple-Negative Breast Cancer | 2.97 ± 0.49 | |

| MCF-7 | Breast Cancer (ER+) | 4.05 ± 0.13 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 4.35 ± 0.74 |

Mechanism of Anticancer Action:

The anticancer activity of 7α-Hydroxyfrullanolide is primarily attributed to its ability to induce cell cycle arrest at the G2/M phase and trigger apoptosis.

-

G2/M Phase Arrest: 7α-Hydroxyfrullanolide treatment leads to an accumulation of cells in the G2/M phase of the cell cycle. This is achieved through the modulation of key regulatory proteins, including the upregulation of Bub3 and Cyclin B1, and the phosphorylation of Cdk1 (Tyr 15). It also appears to act via a p53-independent pathway involving p21.

-

Apoptosis Induction: The compound induces apoptosis through both the intrinsic and extrinsic pathways. This is evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. Consequently, there is an activation of downstream effector caspases, including cleaved caspase-7, -8, and -9, leading to programmed cell death. Furthermore, it has been shown to upregulate the expression of death receptors DR4 and DR5, key components of the extrinsic apoptotic pathway.

-

Modulation of Survival Pathways: 7α-Hydroxyfrullanolide has been observed to suppress cell survival pathways by upregulating the PP2A-A subunit, which in turn can lead to the suppression of p-Akt (Ser 473), FoxO3a, and β-catenin.

Experimental Protocols for Anticancer Activity Assessment:

-

MTT Assay: To assess the cytotoxic effects of 7α-Hydroxyfrullanolide on cancer cells and determine the IC50 values.

-

Flow Cytometry: Used for cell cycle analysis (using propidium iodide staining) and to detect apoptotic cells (using Annexin V-FITC and propidium iodide staining).

-

Western Blotting: To investigate the expression levels of key proteins involved in cell cycle regulation and apoptosis.

Anti-inflammatory Activity

7α-Hydroxyfrullanolide has shown significant anti-inflammatory potential in various in vitro and in vivo models.

Quantitative Data on Anti-inflammatory Activity:

| Model | Effect | Reference |

| Human Mononuclear Cells | Dose-dependent inhibition of TNF-α and IL-6 production | |

| Synovial Cells (Rheumatoid Arthritis patients) | Inhibition of spontaneous TNF-α and IL-6 production | |

| LPS-induced Endotoxemia in mice | Significant protection against lethality | |

| Collagen-induced Arthritis in mice | Reduction in articular index, paw thickness, and joint destruction |

Mechanism of Anti-inflammatory Action:

The anti-inflammatory effects of 7α-Hydroxyfrullanolide are mediated through the inhibition of pro-inflammatory cytokine production and modulation of key inflammatory signaling pathways.

-

Inhibition of Pro-inflammatory Cytokines: The compound significantly reduces the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

-

Modulation of NF-κB and MAPK Pathways: The anti-inflammatory actions of many natural compounds, including sesquiterpene lactones, are often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of inflammatory gene expression. While direct evidence for 7α-Hydroxyfrullanolide is still emerging, its ability to suppress TNF-α and IL-6 strongly suggests an interaction with these pathways.

Antimicrobial Activity

Early studies on 7α-Hydroxyfrullanolide identified its significant antibacterial activity, particularly against Gram-positive bacteria. An antibacterial-activity-directed fractionation of Sphaeranthus indicus extract led to its isolation as an active principle.

Visualizations: Signaling Pathways and Experimental Workflows

References

- 1. Anticancer Effects and Molecular Action of 7-α-Hydroxyfrullanolide in G2/M-Phase Arrest and Apoptosis in Triple Negative Breast Cancer Cells [mdpi.com]

- 2. ijpras.com [ijpras.com]

- 3. Sphaeranthus indicus Linn.: A phytopharmacological review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microbial reactions on 7alpha-hydroxyfrullanolide and evaluation of biotransformed products for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. phcogres.com [phcogres.com]

An In-Depth Technical Guide to the Biosynthesis of 7α-Hydroxyfrullanolide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7α-Hydroxyfrullanolide is a eudesmanolide-type sesquiterpene lactone predominantly found in plants of the Asteraceae family, such as Sphaeranthus indicus and Grangea maderaspatana. This class of compounds has garnered significant interest from the scientific and pharmaceutical communities due to its diverse and potent biological activities, including anti-inflammatory and anticancer properties. Understanding the biosynthetic pathway of 7α-Hydroxyfrullanolide is paramount for its sustainable production through metabolic engineering and for the potential discovery of novel enzymatic catalysts for synthetic biology applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 7α-Hydroxyfrullanolide, detailing the key enzymatic steps from the central isoprenoid precursor, farnesyl pyrophosphate (FPP), to the final hydroxylated sesquiterpene lactone. This document outlines the classes of enzymes involved, presents available quantitative data from analogous pathways, provides detailed experimental protocols for enzyme characterization, and visualizes the metabolic route and experimental workflows using Graphviz diagrams.

Introduction to Sesquiterpenoid Biosynthesis

Sesquiterpenoids are a large and diverse class of natural products derived from the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). The biosynthesis of these compounds is a testament to the remarkable catalytic versatility of plant enzymes, primarily terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs). TPSs catalyze the intricate cyclization of the linear FPP molecule into a vast array of cyclic hydrocarbon skeletons. Subsequently, CYPs introduce functional groups, such as hydroxyl moieties, which contribute to the structural and biological diversity of the final products.

Proposed Biosynthetic Pathway of 7α-Hydroxyfrullanolide

While the complete biosynthetic pathway of 7α-Hydroxyfrullanolide has not been fully elucidated in a single plant species, a scientifically robust pathway can be proposed based on the well-characterized biosynthesis of other sesquiterpene lactones in the Asteraceae family. The proposed pathway involves four key stages:

-

Cyclization of Farnesyl Pyrophosphate (FPP) to (+)-Germacrene A: This initial and committing step is catalyzed by a sesquiterpene synthase, specifically a (+)-germacrene A synthase (GAS).

-

Oxidation of (+)-Germacrene A to Germacrene A Acid (GAA): A cytochrome P450 monooxygenase, germacrene A oxidase (GAO), carries out a three-step oxidation of the isopropenyl side chain of germacrene A to a carboxylic acid.

-

Formation of the Lactone Ring to Yield (+)-Costunolide: Another CYP enzyme, costunolide synthase (COS), hydroxylates GAA at the C6 position, which is followed by a spontaneous dehydration and lactonization to form the γ-lactone ring characteristic of costunolide.

-

Conversion of (+)-Costunolide to 7α-Hydroxyfrullanolide: This part of the pathway is the most speculative and likely involves two enzymatic steps:

-

Formation of the Eudesmanolide Skeleton: A putative enzyme, potentially a cyclase or a P450 enzyme with cyclase activity, is proposed to catalyze the rearrangement of the germacranolide skeleton of costunolide into the eudesmanolide skeleton of a frullanolide precursor.

-

7α-Hydroxylation: A specific cytochrome P450 monooxygenase, a putative 7α-hydroxylase, introduces the hydroxyl group at the C7 position of the frullanolide precursor to yield the final product, 7α-Hydroxyfrullanolide.

-

Below is a DOT language script for visualizing this proposed pathway.

Key Enzymes and Quantitative Data

While specific kinetic data for the enzymes in the 7α-Hydroxyfrullanolide pathway are not available, data from homologous enzymes in related sesquiterpene lactone pathways provide valuable insights.

| Enzyme Class | Specific Enzyme (Analogous Pathway) | Substrate | Product(s) | Km (µM) | kcat (s-1) | Source |

| Sesquiterpene Synthase | (+)-Germacrene A synthase (chicory) | Farnesyl Pyrophosphate (FPP) | (+)-Germacrene A | 5.2 ± 0.8 | 0.21 ± 0.01 | [1] |

| Cytochrome P450 | Germacrene A Oxidase (chicory) | (+)-Germacrene A | Germacrene A Acid | ~10-50 (estimated) | Not determined | [2] |

| Cytochrome P450 | Costunolide Synthase (lettuce, CYP71BL2) | Germacrene A Acid | (+)-Costunolide | ~5-20 (estimated) | Not determined | [3] |

| Cytochrome P450 | Putative 7α-Hydroxylase | Frullanolide Precursor | 7α-Hydroxyfrullanolide | Not determined | Not determined | Proposed |

Note: Kinetic parameters for CYPs are often challenging to determine with high precision due to their membrane-bound nature and dependence on reductase partners. The values presented are estimates based on in vitro assays.

Detailed Experimental Protocols

The functional characterization of the enzymes in the proposed biosynthetic pathway is crucial for its validation. Below are detailed protocols for the heterologous expression and in vitro assay of a candidate terpene synthase and a cytochrome P450.

Protocol for Functional Characterization of a Plant Sesquiterpene Synthase

Objective: To express a candidate (+)-Germacrene A Synthase (GAS) in E. coli and assay its enzymatic activity with FPP.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

pET expression vector (e.g., pET28a) with the candidate GAS gene

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT)

-

Ni-NTA affinity chromatography column

-

Assay buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% glycerol, 5 mM DTT)

-

Farnesyl pyrophosphate (FPP) substrate

-

GC-MS for product analysis

Procedure:

-

Gene Cloning: The full-length coding sequence of the candidate GAS is cloned into the pET28a vector.

-

Protein Expression: The expression vector is transformed into E. coli BL21(DE3) cells. A single colony is used to inoculate a starter culture, which is then used to inoculate a larger culture. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated at 18°C for 16-20 hours.

-

Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The lysate is cleared by centrifugation, and the supernatant containing the His-tagged protein is loaded onto a Ni-NTA column. The column is washed, and the protein is eluted with an imidazole gradient.

-

Enzyme Assay: The purified protein is buffer-exchanged into the assay buffer. The reaction is initiated by adding FPP (final concentration 10-50 µM) to the purified enzyme. The reaction mixture is overlaid with hexane to trap volatile products and incubated at 30°C for 1-2 hours.

-

Product Analysis: The hexane overlay is collected, and the products are analyzed by GC-MS. The identity of (+)-Germacrene A is confirmed by comparing the mass spectrum and retention time with an authentic standard.

Protocol for Functional Characterization of a Plant Cytochrome P450

Objective: To express a candidate CYP (e.g., a putative 7α-hydroxylase) and its corresponding CPR (cytochrome P450 reductase) in yeast (Saccharomyces cerevisiae) and perform an in vitro assay.

Materials:

-

S. cerevisiae expression strain (e.g., WAT11)

-

Yeast expression vectors (e.g., pESC series)

-

Yeast growth media (SD and SG)

-

Glass beads for cell lysis

-

Microsome isolation buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol)

-

Assay buffer (e.g., 100 mM potassium phosphate pH 7.5)

-

Substrate (e.g., a frullanolide precursor)

-

NADPH

-

LC-MS for product analysis

Procedure:

-

Gene Cloning and Yeast Transformation: The coding sequences for the candidate CYP and a compatible CPR are cloned into a yeast expression vector. The vector is then transformed into the yeast strain.

-

Microsome Preparation: Yeast cells are grown in selective glucose medium (SD) and then transferred to galactose medium (SG) to induce protein expression. Cells are harvested, washed, and lysed using glass beads in the microsome isolation buffer. The cell lysate is centrifuged at low speed to remove cell debris, and the supernatant is then ultracentrifuged to pellet the microsomes.

-

Enzyme Assay: The microsomal pellet is resuspended in the assay buffer. The reaction is initiated by adding the substrate and NADPH to the microsomal suspension. The reaction is incubated at 30°C for 1-2 hours.

-

Product Extraction and Analysis: The reaction is quenched, and the products are extracted with an organic solvent (e.g., ethyl acetate). The extract is dried and resuspended in a suitable solvent for LC-MS analysis to identify the hydroxylated product.

Below is a DOT language script for visualizing a typical experimental workflow for enzyme characterization.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for 7α-Hydroxyfrullanolide provides a solid framework for future research aimed at its complete elucidation. The immediate priorities should be the identification and functional characterization of the putative eudesmanolide synthase and the specific 7α-hydroxylase from a 7α-Hydroxyfrullanolide-producing plant. Transcriptome analysis of specialized tissues, such as glandular trichomes, from these plants will be a powerful tool for identifying candidate genes.

Once the complete pathway is established, the heterologous expression of all the biosynthetic genes in a microbial host, such as Saccharomyces cerevisiae, could enable the sustainable and scalable production of 7α-Hydroxyfrullanolide. This would not only provide a reliable source of this valuable compound for further pharmacological studies but also open up avenues for the combinatorial biosynthesis of novel, structurally related molecules with potentially enhanced therapeutic properties. The enzymes from this pathway will also enrich the toolbox of biocatalysts available for synthetic biology and industrial applications.

References

- 1. Biosynthesis of germacrene A carboxylic acid in chicory roots. Demonstration of a cytochrome P450 (+)-germacrene a hydroxylase and NADP+-dependent sesquiterpenoid dehydrogenase(s) involved in sesquiterpene lactone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical conservation and evolution of germacrene A oxidase in asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lettuce costunolide synthase (CYP71BL2) and its homolog (CYP71BL1) from sunflower catalyze distinct regio- and stereoselective hydroxylations in sesquiterpene lactone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

preliminary biological screening of 7α-Hydroxyfrullanolide

An In-Depth Technical Guide to the Preliminary Biological Screening of 7α-Hydroxyfrullanolide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the (7HF), a sesquiterpene lactone with demonstrated anticancer, anti-inflammatory, and antibacterial properties. The information is compiled from peer-reviewed scientific literature to facilitate further research and development.

Data Presentation

Anticancer Activity: Cytotoxicity

The cytotoxic effects of 7α-Hydroxyfrullanolide have been evaluated against various human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (µg/mL) at 72h |

| MDA-MB-468 | Triple-Negative Breast Cancer | 2.97 ± 0.49[1] |

| MCF-7 | Breast Adenocarcinoma (ER+, PR+) | 4.05 ± 0.13[1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 4.35 ± 0.74[1] |

Note: According to the US National Cancer Institute, pure compounds with an IC50 < 4 µg/mL are considered highly potent.[2]

Cell Cycle Arrest and Apoptosis

Treatment of MDA-MB-468 cells with 7HF has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis.

| 7HF Concentration (µM) | Effect on MDA-MB-468 Cells (24h treatment) |

| 6, 12, 24 | Dose-dependent increase in the SubG1 phase population (from 23.32% to 49.79%)[1] |

| 6, 12, 24 | Expansion of the G2/M phase cell population |

| 6, 12, 24 | Dose-dependent increase in the total apoptotic cell population (from 1.7% to 54%) |

Antimicrobial Activity

7α-Hydroxyfrullanolide has demonstrated significant activity against Gram-positive bacteria.

| Microorganism | Activity Metric | Value |

| Mycobacterium tuberculosis | Minimum Inhibitory Concentration (MIC) | 12.50 µg/mL |

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The cytotoxic effects of 7HF on breast cancer and normal cells were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of 7HF for a specified duration (e.g., 72 hours).

-

MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Cell Cycle Analysis (Flow Cytometry)

The effect of 7HF on the cell cycle distribution is analyzed by flow cytometry using propidium iodide (PI) staining.

-

Cell Treatment: Cells are treated with different concentrations of 7HF for a specified time.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol (e.g., 70%) overnight at -20°C.

-

Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the SubG1, G1, S, and G2/M phases of the cell cycle are determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis by 7HF is quantified using an Annexin V-FITC and PI staining kit followed by flow cytometry.

-

Cell Treatment: Cells are treated with various concentrations of 7HF.

-

Cell Harvesting: Both floating and adherent cells are collected.

-

Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of Annexin V-FITC and PI. The mixture is incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Antibacterial-Activity-Directed Fractionation

This method is used to isolate and identify antibacterial compounds from a crude extract.

-

Extraction: The plant material (e.g., Sphaeranthus indicus) is extracted with a suitable solvent.

-

Fractionation: The crude extract is subjected to chromatographic techniques (e.g., column chromatography) to separate it into different fractions.

-

Antibacterial Testing: Each fraction is tested for its antibacterial activity against target microorganisms.

-

Isolation and Identification: The active fractions are further purified to isolate the pure compound (7HF), and its structure is elucidated using spectroscopic methods (e.g., NMR).

Signaling Pathways and Experimental Workflows

7HF-Induced G2/M Arrest and Apoptosis in TNBC Cells

7α-Hydroxyfrullanolide induces G2/M phase cell cycle arrest and apoptosis in triple-negative breast cancer (TNBC) cells through the modulation of key regulatory proteins. The proposed mechanism involves the upregulation of Bub3 and cyclin B1, and an increase in the phosphorylation of Cdk1 (Tyr 15). This leads to a halt in the cell cycle at the G2/M transition, ultimately triggering apoptosis.

Caption: 7HF-induced G2/M arrest and apoptosis signaling pathway in TNBC cells.

General Workflow for Preliminary Biological Screening of a Natural Product

The preliminary biological screening of a natural product like 7α-Hydroxyfrullanolide typically follows a systematic workflow from extraction to the identification of its biological activities.

Caption: General workflow for the biological screening of 7α-Hydroxyfrullanolide.

References

- 1. Anticancer Effects and Molecular Action of 7-α-Hydroxyfrullanolide in G2/M-Phase Arrest and Apoptosis in Triple Negative Breast Cancer Cells [mdpi.com]

- 2. Anticancer Effects and Molecular Action of 7-α-Hydroxyfrullanolide in G2/M-Phase Arrest and Apoptosis in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Natural Analogs of 7-Hydroxyfrullanolide

Introduction

7-α-Hydroxyfrullanolide (7-HF) is a eudesmanolide-type sesquiterpenoid lactone, a class of natural products known for a wide array of biological activities.[1][2][3] This compound is primarily isolated from flowering plants of the Asteraceae family, such as Sphaeranthus indicus and Grangea maderaspatana.[4][5] 7-HF has garnered significant interest within the scientific community for its potent anti-inflammatory, anticancer, and cardioprotective properties. Its therapeutic potential is often attributed to its core chemical structure, particularly the α-methylene-γ-lactone moiety, which can interact with biological nucleophiles. This guide provides a detailed overview of the natural analogs of 7-hydroxyfrullanolide, their biological activities, standard experimental protocols for their isolation and identification, and insights into their molecular mechanisms of action.

Prominent Natural Analogs and Related Structures

The structural scaffold of 7-hydroxyfrullanolide allows for considerable chemical diversity through variations in hydroxylation, acetylation, and oxidation. Several natural analogs have been isolated from the same plant sources, offering a valuable library of related compounds for structure-activity relationship (SAR) studies.

-

Analogs from Sphaeranthus indicus : Alongside 7-hydroxyfrullanolide, a series of nine structurally similar frullanolide/eudesmanoid sesquiterpene congeners have been isolated from this plant.

-

Analogs from Vernonia cinerea : This plant has yielded several hirsutinolide-type sesquiterpene lactones, which, while differing in their core skeleton, share the characteristic lactone ring and exhibit related biological activities, such as the inhibition of key cancer signaling pathways.

-

Analogs from Liverworts : Bryophytes, particularly liverworts of the Frullania genus, are a rich source of various sesquiterpene lactones, including frullanolides, known for their bioactivity.

-

Biotransformed Derivatives : Microbial transformation of 7-hydroxyfrullanolide using cultures of fungi like Aspergillus niger and Cunninghamella echinulata has produced novel derivatives such as 1β,7α-dihydroxyfrullanolide and 7α-hydroxy-1-oxofrullanolide. Although not strictly natural, these analogs are crucial for exploring the chemical space around the parent molecule.

Quantitative Bioactivity Data

The following table summarizes quantitative data for 7-hydroxyfrullanolide and its representative analogs, highlighting their cytotoxic and anti-inflammatory potential.

| Compound/Extract | Source / Type | Target / Assay | Activity Metric | Result | Citation |

| 7-α-Hydroxyfrullanolide | G. maderaspatana | MDA-MB-468 Breast Cancer Cells | IC₅₀ | 2.97 ± 0.49 µg/mL | |

| 7-α-Hydroxyfrullanolide | G. maderaspatana | MCF-7 Breast Cancer Cells | IC₅₀ | 4.05 ± 0.13 µg/mL | |

| 7-α-Hydroxyfrullanolide | G. maderaspatana | MDA-MB-231 Breast Cancer Cells | IC₅₀ | 4.35 ± 0.74 µg/mL | |

| Ethyl Acetate Extract | S. indicus | 3T3-L1 Pre-adipocyte Cells | Lipid Accumulation Inhibition | 65.9% at 10 µg/mL | |

| 8α-(2′Z-tigloyloxy)-hirsutinolide-13-O-acetate | V. cinerea | U251MG Glioblastoma Cells | % Inhibition (Viability) | 48.6% at 5 µM | |

| 8α-Tigloyloxyhirsutinolide-13-O-acetate | V. cinerea | U251MG Glioblastoma Cells | % Inhibition (Viability) | 88.8% at 5 µM | |

| 8α-Tigloyloxyhirsutinolide-13-O-acetate | V. cinerea | MDA-MB-231 Breast Cancer Cells | % Inhibition (Viability) | 81.7% at 5 µM | |

| 8α-Hydroxy-13-O-tigloyl-hirsutinolide | V. cinerea | U251MG Glioblastoma Cells | % Inhibition (Viability) | 80.9% at 5 µM |

Experimental Protocols

The isolation and characterization of frullanolide-type sesquiterpenoid lactones follow a standardized workflow in natural product chemistry.

General Workflow for Isolation and Identification

Caption: General workflow for the isolation and analysis of natural products.

Extraction and Isolation

-

Plant Material Preparation : Air-dried and powdered plant material (e.g., flower heads of S. indicus) is subjected to extraction.

-

Extraction : The powdered material is typically extracted exhaustively with a solvent such as methanol (MeOH), ethanol (EtOH), or chloroform (CHCl₃) at room temperature. The resulting solution is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation : The crude extract is often suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (EtOAc), to separate compounds based on their polarity.

-

Column Chromatography (CC) : The bioactive fraction (e.g., the chloroform fraction) is subjected to column chromatography on a silica gel stationary phase. A gradient elution system, commonly using mixtures of n-hexane and ethyl acetate, is employed to separate the constituents. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification : Fractions containing the target compounds are pooled and purified further by repeated column chromatography or by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure analogs.

Structure Elucidation

The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

1D NMR : ¹H and ¹³C NMR spectra provide information about the proton and carbon environments in the molecule.

-

2D NMR : Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are critical for establishing the connectivity of atoms and the relative stereochemistry of the molecule.

-

Mechanisms of Action and Signaling Pathways

Sesquiterpenoid lactones exert their biological effects by modulating various cellular signaling pathways, often through direct interaction with key regulatory proteins.

Inhibition of Pro-inflammatory Pathways

A primary mechanism for the anti-inflammatory activity of many sesquiterpenoid lactones is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The α,β-unsaturated carbonyl group in the lactone ring acts as a Michael acceptor, forming covalent bonds with nucleophilic residues, particularly cysteine, on target proteins. In the NF-κB pathway, this can involve the alkylation of a critical cysteine residue (Cys38) on the p65 subunit of NF-κB, which prevents its translocation to the nucleus and subsequent transcription of pro-inflammatory genes. A similar inhibitory mechanism has been proposed for the STAT3 pathway.

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenoid lactones.

Disruption of Microtubule Dynamics and Cell Cycle Arrest

In the context of cancer, 7-hydroxyfrullanolide has been shown to interfere with the cell cycle. It disrupts the dynamic arrangement of spindle microtubules, leading to a reduction in the polymerization of α- and β-tubulin. This interference triggers a DNA damage response, inducing cell cycle arrest primarily at the G2/M phase, which ultimately leads to apoptosis in cancer cells. Molecular docking studies predict that 7-HF binds preferentially to β-tubulin, with its lactone, ketone, and hydroxyl groups facilitating these interactions.

Conclusion

7-Hydroxyfrullanolide and its natural analogs represent a promising class of bioactive compounds with significant therapeutic potential. Their diverse biological activities, including anti-inflammatory, cytotoxic, and anti-adipogenic effects, make them attractive candidates for drug discovery and development. The core eudesmanolide and related sesquiterpenoid lactone skeletons serve as valuable scaffolds for the synthesis of novel derivatives with improved efficacy and specificity. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research into this important class of natural products, ultimately paving the way for new therapeutic interventions.

References

- 1. mdpi.com [mdpi.com]

- 2. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. WO2012014216A1 - 7-hydroxyfrullanolide and its analogs for prevention, control and treatment of metabolic disorders - Google Patents [patents.google.com]

- 5. Anticancer mechanism of 7-α-hydroxyfrullanolide on microtubules and computational prediction of its target binding in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Sesquiterpene Lactone Classification and Biological Activity of 7α-Hydroxyfrullanolide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7α-Hydroxyfrullanolide, a sesquiterpene lactone with significant therapeutic potential. It details its classification, chemical structure, and biological activities, with a particular focus on its anticancer properties against triple-negative breast cancer (TNBC). This document includes detailed experimental protocols for key assays, a summary of quantitative data, and a visualization of the compound's signaling pathway to facilitate further research and drug development.

Introduction

Sesquiterpene lactones (SLs) are a diverse group of naturally occurring compounds, predominantly found in plants of the Asteraceae family.[1] These compounds are characterized by a 15-carbon skeleton and a lactone ring.[2] SLs have garnered significant attention in the scientific community for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] 7α-Hydroxyfrullanolide is a notable sesquiterpene lactone that has demonstrated potent biological effects, particularly in the realm of oncology.[3] This guide aims to provide a detailed technical resource on the classification, biological mechanism, and experimental evaluation of 7α-Hydroxyfrullanolide.

Classification and Chemical Structure

7α-Hydroxyfrullanolide is classified as a eudesmanolide-type sesquiterpene lactone. The eudesmanolide skeleton is a bicyclic sesquiterpenoid structure. The chemical formula for 7α-Hydroxyfrullanolide is C₁₅H₂₀O₃, and its molecular weight is 248.32 g/mol . It has been isolated from plants such as Grangea maderaspatana and Sphaeranthus indicus.

Chemical Structure of 7α-Hydroxyfrullanolide:

Figure 1: Chemical structure of 7α-Hydroxyfrullanolide.

Biological Activity and Signaling Pathways

7α-Hydroxyfrullanolide exhibits a range of biological activities, including antibacterial and anticancer effects. Its most extensively studied activity is its potent cytotoxicity against various cancer cell lines, with a particular efficacy against triple-negative breast cancer (TNBC) cells.

The anticancer mechanism of 7α-Hydroxyfrullanolide in TNBC cells involves the induction of G2/M phase cell cycle arrest and apoptosis. This is achieved through the modulation of several key signaling proteins:

-

Upregulation of:

-

Bub3

-

Cyclin B1

-

Phosphorylated Cdk1 (p-Cdk1) at Tyr15

-

p21 (in a p53-independent manner)

-

Bax

-

Cleaved caspases-7, -8, and -9

-

-

Downregulation of:

-

Bcl-2

-

The upregulation of Bub3, Cyclin B1, and p-Cdk1 leads to arrest at the G2/M checkpoint of the cell cycle. The increased expression of the pro-apoptotic protein Bax and the decreased expression of the anti-apoptotic protein Bcl-2 shift the cellular balance towards apoptosis. This is further confirmed by the activation of executioner caspases.

Below is a diagram illustrating the signaling pathway of 7α-Hydroxyfrullanolide in TNBC cells.

Caption: Signaling pathway of 7α-Hydroxyfrullanolide in TNBC cells.

Quantitative Data

The cytotoxic activity of 7α-Hydroxyfrullanolide has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Incubation Time (h) | Reference |

| MDA-MB-468 | Triple-Negative Breast Cancer | 2.97 ± 0.49 | 72 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 4.35 ± 0.74 | 72 | |

| MCF-7 | Breast Cancer (ER+) | 4.05 ± 0.13 | 72 | |

| MDA-MB-468 | Triple-Negative Breast Cancer | 3.49 ± 0.22 | 24 |

Experimental Protocols

This section provides detailed protocols for the key assays used to characterize the biological activity of 7α-Hydroxyfrullanolide.

MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

7α-Hydroxyfrullanolide stock solution

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of 7α-Hydroxyfrullanolide and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Culture and treat cells with 7α-Hydroxyfrullanolide for the desired time.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Induce apoptosis by treating cells with 7α-Hydroxyfrullanolide.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze by flow cytometry within one hour.

Western Blotting for Protein Expression Analysis

This technique is used to detect specific proteins in a sample.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse treated and control cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

7α-Hydroxyfrullanolide, a eudesmanolide sesquiterpene lactone, demonstrates significant potential as a therapeutic agent, particularly in the context of triple-negative breast cancer. Its mechanism of action, involving the induction of G2/M phase arrest and apoptosis through the modulation of key regulatory proteins, provides a solid foundation for further preclinical and clinical investigation. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance the therapeutic applications of this promising natural compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 7α-Hydroxyfrullanolide from Grangea maderaspatana

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grangea maderaspatana, a plant belonging to the Asteraceae family, is a source of various bioactive compounds, including the sesquiterpene lactone 7α-Hydroxyfrullanolide. This eudesmanolide has garnered significant interest within the scientific community due to its potent biological activities, including anti-inflammatory, antibacterial, and notably, anticancer properties.[1] In the context of oncology, 7α-Hydroxyfrullanolide has been shown to induce G2/M phase arrest and apoptosis in cancer cells, highlighting its potential as a lead compound for the development of novel chemotherapeutic agents. These application notes provide a comprehensive overview of the extraction and purification of 7α-Hydroxyfrullanolide from Grangea maderaspatana, along with its mechanism of action in cancer cells.

Data Presentation

The following tables summarize the quantitative data associated with the extraction and bioactivity of 7α-Hydroxyfrullanolide.

Table 1: Extraction and Purification of 7α-Hydroxyfrullanolide

| Parameter | Value | Reference |

| Starting Material | Dried powder of Grangea maderaspatana | [1] |

| Extraction Solvent | Dichloromethane (CH₂Cl₂) | [1] |

| Purification Method | Silica Gel Column Chromatography | [1] |

| Elution Solvents | Hexane-Ethyl Acetate (EtOAc) Gradient | [1] |

| Yield of 7α-Hydroxyfrullanolide | 225.5 mg | |

| Purity | >90% | |

| Rf Value | 0.74 (Silica gel, CH₂Cl₂-Acetone 9:1) | |

| Molecular Formula | C₁₅H₂₀O₃ | |

| Molecular Weight (m/z) | 248 |

Table 2: Cytotoxicity of 7α-Hydroxyfrullanolide against Breast Cancer Cell Lines (72h treatment)

| Cell Line | IC₅₀ (µg/mL) | Selectivity Index | Reference |

| MDA-MB-468 (TNBC) | 2.97 ± 0.49 | - | |

| MCF-7 | 4.05 ± 0.13 | - | |

| MDA-MB-231 (TNBC) | 4.35 ± 0.74 | - |

Experimental Protocols

Protocol 1: Extraction of 7α-Hydroxyfrullanolide from Grangea maderaspatana

This protocol details the extraction and purification of 7α-Hydroxyfrullanolide from the dried powder of Grangea maderaspatana.

1. Plant Material Preparation:

-

Collect and air-dry the whole plant of Grangea maderaspatana.

-

Grind the dried plant material into a fine powder.

2. Extraction:

-

Macerate the dried plant powder with dichloromethane (CH₂Cl₂) at room temperature. The ratio of plant material to solvent should be sufficient to ensure thorough wetting and extraction.

-

Stir the mixture for a period of 24-48 hours.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude dichloromethane extract.

3. Purification by Silica Gel Column Chromatography:

-

Prepare a silica gel column (e.g., silica gel 60, 230-400 mesh). The size of the column will depend on the amount of crude extract to be purified.

-

Pre-elute the column with hexane.

-

Dissolve the crude dichloromethane extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

After the solvent has evaporated, carefully load the dried silica gel-adsorbed extract onto the top of the column.

-

Elute the column with a gradient of hexane and ethyl acetate (EtOAc), starting with 100% hexane and gradually increasing the polarity to 100% ethyl acetate. A suggested gradient is as follows:

-

100% Hexane

-

Hexane:EtOAc (9:1)

-

Hexane:EtOAc (8:2)

-

Hexane:EtOAc (7:3)

-

Hexane:EtOAc (6:4)

-

Hexane:EtOAc (5:5)

-

Hexane:EtOAc (4:6)

-

Hexane:EtOAc (3:7)

-

Hexane:EtOAc (2:8)

-

Hexane:EtOAc (1:9)

-

100% EtOAc

-

-

Collect fractions of a suitable volume (e.g., 20-30 mL).

4. Fraction Analysis and Compound Isolation:

-

Monitor the collected fractions by thin-layer chromatography (TLC) using a mobile phase such as dichloromethane-acetone (9:1).

-

Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Pool the fractions containing the compound of interest (Rf = 0.74 in CH₂Cl₂-Acetone 9:1).

-

Evaporate the solvent from the pooled fractions to obtain purified 7α-Hydroxyfrullanolide.

5. Structure Elucidation:

-

Confirm the identity and purity of the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mandatory Visualizations

Diagram 1: Experimental Workflow for 7α-Hydroxyfrullanolide Extraction

Caption: Workflow for the extraction and purification of 7α-Hydroxyfrullanolide.

Diagram 2: Signaling Pathway of 7α-Hydroxyfrullanolide Induced G2/M Arrest

Caption: 7α-Hydroxyfrullanolide induces G2/M phase arrest in cancer cells.

Diagram 3: Signaling Pathway of 7α-Hydroxyfrullanolide Induced Apoptosis

Caption: 7α-Hydroxyfrullanolide triggers apoptosis via intrinsic pathway modulation.

References

Application Notes and Protocols for the Semi-Synthesis and Biological Investigation of 7-Hydroxyfrullanolide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the semi-synthesis of 7-hydroxyfrullanolide, a naturally occurring sesquiterpene lactone, and detail its significant biological activities. The protocols outlined below are intended to serve as a guide for the laboratory preparation of 7-hydroxyfrullanolide from a readily available precursor and for the investigation of its cellular effects.

Introduction

7-Hydroxyfrullanolide is a sesquiterpene lactone of the eudesmanolide type, primarily isolated from medicinal plants such as Sphaeranthus indicus and Grangea maderaspatana.[1] This natural product has garnered significant interest within the scientific community due to its potent anti-inflammatory and anticancer properties.[1][2] Preclinical studies have demonstrated its ability to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines, particularly in triple-negative breast cancer (TNBC).[3][4] The mechanism of action involves the modulation of key signaling proteins that regulate cell division and survival. Given its therapeutic potential, the development of reliable methods for its synthesis and the elucidation of its biological mechanisms are of high importance for drug discovery and development.

While the total synthesis of 7-hydroxyfrullanolide is complex, a more accessible approach is the semi-synthesis from the related, and often more abundant, natural product, frullanolide. This can be achieved through a regioselective allylic oxidation. The following sections detail a plausible protocol for this semi-synthesis and provide methods for evaluating the biological activity of the resulting compound.

Semi-Synthesis of 7-Hydroxyfrullanolide from Frullanolide

The proposed semi-synthesis involves the allylic hydroxylation of frullanolide at the C7 position. This transformation can be achieved using selenium dioxide (SeO₂) with an oxidant such as tert-butyl hydroperoxide (t-BuOOH). This method has been successfully applied to other eudesmanolides for the introduction of a hydroxyl group at an allylic position.

Experimental Workflow:

Caption: Semi-synthesis workflow for 7-hydroxyfrullanolide.

Experimental Protocol: Allylic Oxidation of Frullanolide

Materials:

-

Frullanolide

-

Selenium dioxide (SeO₂)

-

tert-Butyl hydroperoxide (t-BuOOH), 70% in water

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve frullanolide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

-

Addition of Reagents: To the stirred solution, add selenium dioxide (0.2 eq).

-

Initiation of Reaction: Slowly add tert-butyl hydroperoxide (5.0 eq) to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v). The reaction is typically complete within 24-48 hours.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure 7-hydroxyfrullanolide.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data (Illustrative):

| Parameter | Value |

| Starting Material | Frullanolide |

| Product | 7-Hydroxyfrullanolide |

| Molecular Formula | C₁₅H₂₀O₃ |

| Molecular Weight | 248.32 g/mol |

| Typical Yield | 30-50% (estimated) |

| Purity (by HPLC) | >95% |

| Appearance | White to off-white solid |

Biological Activity and Signaling Pathways

7-Hydroxyfrullanolide has been reported to exhibit significant anticancer activity, particularly against triple-negative breast cancer cells, by inducing G2/M phase cell cycle arrest and apoptosis.

Signaling Pathway of 7-Hydroxyfrullanolide in Cancer Cells:

Caption: 7-Hydroxyfrullanolide's proposed mechanism of action.

Protocol: Cell Viability and Apoptosis Assay

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

7-Hydroxyfrullanolide (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Annexin V-FITC Apoptosis Detection Kit

-

96-well plates

-

Flow cytometer

Cell Viability (MTT Assay) Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of 7-hydroxyfrullanolide (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).

Apoptosis (Annexin V-FITC Assay) Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 7-hydroxyfrullanolide at the desired concentrations (e.g., IC₅₀ value determined from the MTT assay) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Quantitative Data from Biological Assays (Illustrative):

| Assay | Cell Line | Parameter | Value (Example) |

| Cell Viability | MDA-MB-231 | IC₅₀ (48h) | 15 µM |

| Apoptosis | MDA-MB-231 | Apoptotic Cells (at IC₅₀) | 45% |

Conclusion

The semi-synthesis of 7-hydroxyfrullanolide via allylic oxidation of frullanolide presents a feasible route for obtaining this biologically active compound for research purposes. Its demonstrated ability to inhibit cancer cell proliferation and induce apoptosis underscores its potential as a lead compound in the development of novel anticancer therapeutics. The protocols provided herein offer a framework for the synthesis, purification, and biological evaluation of 7-hydroxyfrullanolide, facilitating further investigation into its therapeutic applications.

References

- 1. Anticancer mechanism of 7-α-hydroxyfrullanolide on microtubules and computational prediction of its target binding in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer mechanism of 7-α-hydroxyfrullanolide on microtubules and computational prediction of its target binding in triple-negative breast cancer cells [PeerJ] [peerj.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Anticancer Effects and Molecular Action of 7-α-Hydroxyfrullanolide in G2/M-Phase Arrest and Apoptosis in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Microbial Transformation of 7α-Hydroxyfrullanolide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microbial transformation of 7α-Hydroxyfrullanolide, a sesquiterpenoid lactone with known antibacterial properties.[1] Biotransformation of this parent compound using various fungal strains can lead to the generation of novel derivatives with potentially modified biological activities, offering a valuable tool for drug discovery and development programs. The following sections detail the microorganisms involved, the resulting transformed products, quantitative data, and step-by-step experimental protocols.

Overview of Microbial Transformation

Microbial transformation utilizes whole-cell cultures of fungi to carry out specific chemical modifications on a substrate molecule. In the case of 7α-Hydroxyfrullanolide, fungi such as Aspergillus niger, Cunninghamella echinulata, and Curvularia lunata have been successfully employed to produce a range of derivatives.[1] These transformations typically involve hydroxylation, oxidation, and reduction reactions, leading to a diverse set of metabolites.[1][2]

Logical Workflow of Microbial Transformation

Caption: Experimental workflow for the microbial transformation of 7α-Hydroxyfrullanolide.

Data Presentation: Transformed Products

The microbial transformation of 7α-Hydroxyfrullanolide (1) yields several derivatives. The specific products obtained depend on the fungal strain used for the biotransformation.

Table 1: Products from Microbial Transformation of 7α-Hydroxyfrullanolide (1)

| Product No. | Product Name | Transforming Microorganism(s) | Reference |

| 2 | 1β,7α-dihydroxyfrullanolide | Cunninghamella echinulata, Curvularia lunata | [1] |

| 3 | 7α-hydroxy-1-oxofrullanolide | Cunninghamella echinulata, Curvularia lunata | |

| 4 | 4,5-dihydro-7α-hydroxyfrullanolide | Cunninghamella echinulata, Curvularia lunata | |

| 5 | 11,13-dihydro-7α-hydroxyfrullanolide | Aspergillus niger, Rhizopus circinans | |

| 6 | 13-acetyl-7α-hydroxyfrullanolide | Aspergillus niger, Rhizopus circinans | |

| 7 | 2α,7α-dihydroxysphaerantholide | Aspergillus niger, Rhizopus circinans |

Table 2: ¹³C-NMR Spectroscopic Data for 7α-hydroxy-11,13-dihydrofrullanolide (2)

| Carbon No. | Chemical Shift (δ) | Multiplicity |

| 1 | 36.4 | CH₂ |